molecular formula C15H11BrClFO3 B12993481 2-Bromo-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde

2-Bromo-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde

Cat. No.: B12993481
M. Wt: 373.60 g/mol
InChI Key: MDVJEDNJLQPSBT-UHFFFAOYSA-N
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Description

2-Bromo-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde is a complex organic compound that features a benzaldehyde core substituted with bromine, chlorine, fluorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde typically involves multiple steps, starting with the preparation of the benzaldehyde core. The key steps include:

    Bromination: Introduction of a bromine atom to the benzaldehyde ring.

    Methoxylation: Addition of a methoxy group to the benzaldehyde ring.

    Chlorination and Fluorination: Introduction of chlorine and fluorine atoms to the benzyl group.

    Coupling Reaction: Formation of the final compound through a coupling reaction between the benzaldehyde core and the substituted benzyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to an alcohol.

    Substitution: Halogen atoms (bromine, chlorine, fluorine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 2-Bromo-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzoic acid.

    Reduction: Formation of 2-Bromo-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Modulating Pathways: Affecting cellular pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluorobenzaldehyde
  • 2-Chloro-4-fluorobenzaldehyde
  • 4-Methoxybenzaldehyde

Uniqueness

2-Bromo-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C15H11BrClFO3

Molecular Weight

373.60 g/mol

IUPAC Name

2-bromo-4-[(2-chloro-6-fluorophenyl)methoxy]-5-methoxybenzaldehyde

InChI

InChI=1S/C15H11BrClFO3/c1-20-14-5-9(7-19)11(16)6-15(14)21-8-10-12(17)3-2-4-13(10)18/h2-7H,8H2,1H3

InChI Key

MDVJEDNJLQPSBT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Br)OCC2=C(C=CC=C2Cl)F

Origin of Product

United States

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